N~1~,N~1~,N~1~,N~5~,N~5~,N~5~-Hexamethylpentane-1,5-bis(aminium) diperchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~1~,N~1~,N~5~,N~5~,N~5~-Hexamethylpentane-1,5-bis(aminium) diperchlorate is a synthetic organic compound It is characterized by its unique structure, which includes multiple methyl groups and aminium functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~1~,N~5~,N~5~,N~5~-Hexamethylpentane-1,5-bis(aminium) diperchlorate typically involves the reaction of hexamethylpentane with aminium salts under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired product. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the purity and yield of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency. The industrial production methods are designed to minimize waste and optimize resource utilization.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~1~,N~1~,N~5~,N~5~,N~5~-Hexamethylpentane-1,5-bis(aminium) diperchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler amines or other derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different amine oxides, while reduction may produce simpler amines.
Wissenschaftliche Forschungsanwendungen
N~1~,N~1~,N~1~,N~5~,N~5~,N~5~-Hexamethylpentane-1,5-bis(aminium) diperchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N1,N~1~,N~1~,N~5~,N~5~,N~5~-Hexamethylpentane-1,5-bis(aminium) diperchlorate involves its interaction with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited. The exact mechanism depends on the context in which the compound is used, such as its role in catalysis or its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other aminium salts and hexamethyl derivatives. Examples might be:
- N,N,N-Trimethylpentane-1,5-bis(aminium) chloride
- N,N,N,N-Tetramethylpentane-1,5-bis(aminium) bromide
Uniqueness
N~1~,N~1~,N~1~,N~5~,N~5~,N~5~-Hexamethylpentane-1,5-bis(aminium) diperchlorate is unique due to its specific arrangement of methyl groups and aminium functionalities. This unique structure may confer specific reactivity and properties that are not observed in similar compounds.
Eigenschaften
CAS-Nummer |
63944-08-1 |
---|---|
Molekularformel |
C11H28Cl2N2O8 |
Molekulargewicht |
387.25 g/mol |
IUPAC-Name |
trimethyl-[5-(trimethylazaniumyl)pentyl]azanium;diperchlorate |
InChI |
InChI=1S/C11H28N2.2ClHO4/c1-12(2,3)10-8-7-9-11-13(4,5)6;2*2-1(3,4)5/h7-11H2,1-6H3;2*(H,2,3,4,5)/q+2;;/p-2 |
InChI-Schlüssel |
XLXUHPOTDKKXAU-UHFFFAOYSA-L |
Kanonische SMILES |
C[N+](C)(C)CCCCC[N+](C)(C)C.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.